2-DECANETHIOL

Description

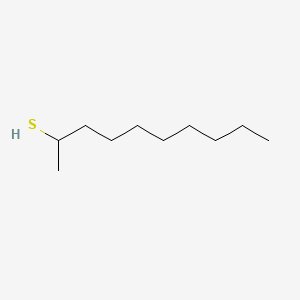

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

decane-2-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKXKAHGQAWFQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560758 | |

| Record name | Decane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13402-60-3 | |

| Record name | Decane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Decanethiols

Established Synthetic Routes for Decanethiol Isomers

The preparation of decanethiol isomers can be achieved through several established synthetic strategies, often starting from corresponding alkyl halides or alcohols. A common method involves the use of thiourea (B124793) to form an isothiouronium salt from an alkyl halide, which is then hydrolyzed to yield the thiol. ias.ac.in This approach is applicable for producing primary, secondary, and tertiary thiols. ias.ac.in For instance, reacting 2-bromodecane (B1670051) with thiourea would produce an isothiouronium intermediate, which upon basic hydrolysis, would yield 2-decanethiol.

Another significant route is the Mitsunobu reaction, which converts alcohols into a variety of functional groups, including thiols. ias.ac.in This method involves the use of thiolacetic acid as a nucleophile to form a thioester from the corresponding alcohol (e.g., 2-decanol). Subsequent saponification of this thioester intermediate yields the desired this compound. ias.ac.in

Higher alkyl thiols, up to decanethiol, have also been synthesized in high yields from alkyl halides using triethylene glycol as a solvent and tetraethylenepentamine (B85490) as a base. ias.ac.in

Table 1: Synthetic Routes for Decanethiol Isomers

| Starting Material | Key Reagents | Intermediate | Product | Reaction Type |

|---|

Mechanistic Investigations of Thiolate Formation and Transformation

The sulfur atom in decanethiols is the hub of their reactivity, participating in a variety of transformations including redox processes and bond formations.

The interconversion between a thiol, such as this compound, and its corresponding disulfide (bis(dec-2-yl) disulfide) is a fundamental redox process. libretexts.orglibretexts.org The thiol represents the reduced state, while the disulfide is the oxidized state. libretexts.orglibretexts.org This transformation is often described as a disulfide exchange reaction, which involves two SN2-like displacement events where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.orglibretexts.org

The mechanism typically begins with the deprotonation of the thiol to form a more nucleophilic thiolate anion (decan-2-thiolate). This thiolate then attacks one of the sulfur atoms of a disulfide bond. This nucleophilic attack proceeds through a trisulfide-like transition state, leading to the cleavage of the original disulfide bond and the formation of a new one. nih.gov These reactions are crucial in various chemical and biological systems. For example, the thiol-disulfide exchange mechanism is the rate-determining step in the folding of proteins that contain disulfide bonds. nih.gov In laboratory and industrial settings, this reversible exchange is utilized in applications like dynamic covalent chemistry and the degradation of polymers. rsc.orgcore.ac.uk

Decanethiols are susceptible to oxidation, a process that has been studied in detail, particularly in the context of self-assembled monolayers (SAMs) on gold (Au) surfaces. When a decanethiol monolayer on a Au(111) surface is exposed to ozone, oxidation of the terminal thiol group occurs. nist.govacs.orgacs.org This reaction typically starts at the domain boundaries of the monolayer and then spreads into the domains. nist.govacs.orgacs.org

The oxidation process can lead to the formation of various oxidized sulfur species, including decanesulfonates. nih.govacs.org Studies using X-ray photoelectron spectroscopy (XPS) have confirmed the chemical shift of the sulfur S 2p peak to higher binding energies (around 168 eV), which is indicative of oxidized sulfur species, compared to the thiolate peak at approximately 162 eV. nih.govacs.org This transformation can significantly alter the structure of the monolayer. Above a certain level of surface oxygen, the highly ordered monolayer can convert into a more fluid, two-dimensional state. nist.govacs.orgacs.org Further exposure to ozone can even lead to an expansion of the underlying gold lattice. acs.org It has also been noted that decanethiol SAMs can oxidize simply upon exposure to ambient air over time, forming decanesulfonates that arrange into a different, lamellae-like structure. nih.govacs.orgacs.org

Carbon-sulfur (C-S) bond formation is a key transformation for synthesizing aryl thioethers, and palladium-catalyzed cross-coupling reactions are a common method. These reactions typically couple a thiol with an aryl halide. organic-chemistry.org The mechanism involves the palladium catalyst cycling through oxidative addition, ligand exchange, and reductive elimination steps. The use of specific ligands, such as monophosphines, has been shown to be effective for these couplings, sometimes achieving high yields at room temperature with soluble organic bases. nih.gov

While aryl thiols are common substrates, alkyl thiols like decanethiol isomers can also be used. However, the coupling of primary alkyl thiols can be challenging due to the competing side reaction of oxidative disulfide formation. cardiff.ac.ukucl.ac.uk Studies using ball-milling for a Pd-catalyzed C-S coupling found that while secondary and tertiary alkyl thiols could be coupled successfully, primary alkyl thiols were problematic. ucl.ac.uk The addition of a reductant like zinc metal was found to be critical in preventing disulfide formation and enabling the coupling of alkyl thiols. cardiff.ac.ukucl.ac.uk

Alternative metal-free and photoredox-catalyzed methods for C-S bond formation have also been developed. beilstein-journals.orgrsc.org One visible-light-driven method proposed a mechanism involving the formation of an electron donor-acceptor (EDA) complex between a thiolate and an aryl halide. acs.org Photoexcitation of this complex generates a thiyl radical and an aryl radical, which ultimately couple to form the C-S bond. acs.org Interestingly, in this specific system, while phenyl-substituted thiols were successful, alkanethiols like decanethiol did not yield the desired coupling product. acs.org

Table 2: Catalysts and Conditions for C-S Coupling with Thiols

| Catalyst System | Thiol Substrate Type | Key Conditions | Mechanistic Feature |

|---|---|---|---|

| Pd-NHC Complexes | Aryl & Alkyl Thiols | KOtBu (base), 1,4-dioxane, 110°C | Catalyst's σ-donor properties and steric bulk facilitate reaction cycles. organic-chemistry.org |

| Pd-PEPPSI-IPent | Aryl, 2° & 3° Alkyl Thiols | Ball-milling, Zinc (reductant for alkyl thiols) | Mechanochemical activation; zinc prevents disulfide formation. ucl.ac.uk |

| Pd Precatalysts with Monophosphine Ligands | 1-Decanethiol (B86614), Aryl Thiols | Triethylamine (soluble base), Room Temp | Monophosphine ligands prevent formation of stable off-cycle species. nih.gov |

| Metal-Free (Visible Light) | Phenyl-substituted Thiols | Aryl halide, Light | EDA complex formation, generation of thiyl and aryl radicals. acs.org |

"Declick" chemistry refers to reactions that can reverse a "click" coupling, allowing for the controlled release of the original molecular components. nsf.govrsc.org This concept has been applied to systems involving thiols, where a thiol is first "clicked" onto a molecule and can later be "declicked" using a chemical trigger. nsf.govresearchgate.net

A common system involves the conjugate addition of an amine and then a thiol to a derivative of Meldrum's acid. nsf.gov The resulting linked product is stable but can be cleaved by a trigger, such as dithiothreitol (B142953) (DTT), to release the original, unaltered amine and thiol. nsf.govrsc.orgresearchgate.net

Kinetic analysis of these declick reactions has been performed using techniques like UV/vis spectroscopy. rsc.orgresearchgate.net Such studies have shown that the declick process is not a simple, single step. The time-dependent spectra often lack clear isosbestic points, which implies a multi-step mechanism involving one or more intermediates. rsc.orgresearchgate.net For the DTT-triggered release, kinetic analysis revealed a process where an intermediate is formed after the addition of both of DTT's thiol groups, which then breaks down in a rate-determining step to release the original molecules. rsc.orgresearchgate.net Hammett plot analysis has been used to probe the buildup of charge during the transition states of these steps. rsc.org

Decanethiol Self Assembled Monolayers Sams : Formation, Structure, and Dynamics

Fundamental Principles of Decanethiol SAM Formation

The formation of decanethiol SAMs on noble metal surfaces, particularly gold, is driven by a combination of strong headgroup-substrate interactions and weaker interchain forces, leading to the spontaneous organization of molecules into ordered layers.

Chemisorption Processes on Noble Metal Surfaces (e.g., Au(111), Au(001))

The primary driving force for SAM formation from thiols on gold surfaces is the strong affinity of the sulfur atom for gold uh.eduethz.chdiva-portal.orgmdpi.comsigmaaldrich.com. This interaction typically involves the deprotonation of the thiol (-SH) headgroup, forming a thiolate (-S⁻) species that chemisorbs onto the gold surface uh.eduethz.chdiva-portal.orgnih.gov. This chemisorption creates a robust, semi-covalent gold-sulfur (Au-S) bond, with an estimated strength of approximately 45 kcal/mol sigmaaldrich.com. Theoretical calculations suggest that the energetically most stable adsorption sites for thiolates on Au(111) are often fcc hollow sites, sometimes involving gold adatoms acs.orgacs.org.

The specific crystal face of the gold substrate influences the chemisorption process and subsequent SAM structure. On Au(111), which possesses a three-fold symmetry, well-defined, densely packed structures are commonly observed acs.orgmdpi.comresearchgate.net. In contrast, the Au(001) surface exhibits a different symmetry and often undergoes a reconstruction (hexagonal reconstruction) that is influenced by the adsorption of thiols. Upon SAM formation on Au(001), this reconstruction can be partially lifted, leading to the formation of square gold adatom islands nih.govacs.org. Studies indicate that the binding energy of the sulfur-gold interface can slightly shift between different gold crystal faces acs.org, and longer alkanethiol chains may exhibit greater stability on Au(001) compared to Au(111) acs.org.

Thermodynamic and Kinetic Factors Governing SAM Assembly

Kinetically, SAM formation often proceeds in distinct stages. An initial rapid adsorption phase, occurring within seconds to minutes, leads to the formation of a less ordered layer, covering approximately 80-90% of the surface uh.edusigmaaldrich.comuh.eduresearchgate.netdiva-portal.org. This is typically followed by a slower molecular ordering and rearrangement phase, which can take several hours to days, allowing the alkyl chains to adopt more densely packed and crystalline configurations uh.edusigmaaldrich.comuh.eduresearchgate.net. This two-stage process suggests a combination of diffusion-limited physisorption followed by chemisorption and subsequent reorganization researchgate.net.

Structural Characterization of Decanethiol SAM Architectures

The arrangement of decanethiol molecules on gold surfaces results in a variety of ordered structures and phases, influenced by factors such as coverage, substrate crystallography, and thermal treatment.

Molecular Ordering and Polymorphism (e.g., β, φ, λ phases)

Decanethiol SAMs exhibit rich structural polymorphism, with different packing arrangements and phases observed depending on the substrate and preparation conditions.

On Au(111): At saturation coverage, decanethiols typically form well-ordered, standing-up phases, often described by a (√3 × √3)R30° or a (3 × 2√3) superlattice structure acs.orgmdpi.comresearchgate.net. At lower coverages or after annealing, various striped phases are observed, commonly referred to as the β phase. The β phase is characterized by a hexagonal distortion or a centered (23 × 3) unit cell nih.govutwente.nl. Other phases, including φ, φ′, δ, and mesh-like structures, have also been identified nih.govacs.orgutwente.nlacs.orgacs.orgnih.gov. The λ phase is specifically associated with oxidized decanethiol molecules utwente.nlnih.gov.

On Au(001): The SAMs formed on Au(001) display different structural characteristics compared to Au(111) due to the substrate's surface reconstruction. Planar phases with hexagonal symmetry and striped phases, similar to the β phase but with distinct unit cells, have been reported. Disordered regions are also frequently observed nih.govacs.org.

Table 1: Common Phases of Decanethiol SAMs on Gold Surfaces

| Phase Name | Substrate | General Description | Notes |

| (√3 × √3)R30° | Au(111) | Densely packed, standing-up molecules | Saturation coverage phase |

| (3 × 2√3) | Au(111) | Superlattice structure, related to β phase | Observed for decanethiols |

| β Phase | Au(111), Au(001) | Striped, hexagonally distorted or centered (23 × 3) unit cell | Often observed at lower coverages or on Au(001) |

| φ, φ′ Phases | Au(001) | Planar, hexagonal symmetry | Lower coverage than square α phase on Au(001) |

| λ Phase | Au(111) | Lamellae-like structure | Associated with oxidized decanethiols |

| δ Phase | Au(111) | Striped structure | Similar to β phase |

| Mesh-like Structures | Au(111) | Complex patterns | Observed after annealing |

Defect Structures and Surface Reconstructions in SAMs (e.g., vacancy islands, gold adatoms)

Vacancy Islands (VIs): These are common defects observed as depressions or voids in the gold substrate, typically with a monatomic depth (e.g., ~0.24 nm or ~2.5 Å) acs.orgresearchgate.netharvard.edursc.org. VIs often form at the boundaries between ordered SAM domains acs.orgmdpi.com and are believed to arise from the chemisorption process, where gold atoms may be pulled from the surface by the adsorbing thiolates acs.orgresearchgate.net.

Gold Adatoms: Gold atoms not part of the regular lattice, often associated with surface reconstructions, play a role in SAM formation and defect structures, particularly on surfaces like Au(001) where they can form islands nih.govacs.org.

Disordered Regions: Areas with low molecular density or lack of long-range order are also considered defects or incomplete SAM formation nih.govacs.org.

Table 2: Common Defects in Decanethiol SAMs

| Defect Type | Description | Formation/Association |

| Vacancy Islands (VIs) | Depressions/voids in the gold substrate, typically monatomic depth. | Formed during chemisorption; associated with gold adatoms; found at domain boundaries. |

| Gold Adatoms | Gold atoms not in their bulk lattice positions. | Involved in surface reconstructions (e.g., Au(001)); can form islands. |

| Disordered Regions | Areas with low molecular density or lack of long-range order. | Incomplete SAM formation; low coverage areas. |

| Vacancy Lines | Lines separating ordered domains or lamellae in certain SAM structures. | Observed in phases like the λ phase of oxidized decanethiols utwente.nlnih.gov. |

Influence of Substrate Crystallography on SAM Morphology

The crystallographic orientation and reconstruction of the gold substrate significantly impact the morphology and ordering of decanethiol SAMs uni-tuebingen.denih.govacs.orgtugraz.at.

Au(111): The three-fold symmetry of the Au(111) surface facilitates the formation of highly ordered, densely packed structures such as the (√3 × √3)R30° phase acs.orgmdpi.comresearchgate.net. This surface is extensively studied and provides a well-understood template for SAM formation.

Au(001): The Au(001) surface, with its different symmetry and tendency to reconstruct, leads to a distinct set of SAM structures. These include planar hexagonal phases and striped phases that differ from those typically observed on Au(111) nih.govacs.org. The presence of the gold surface reconstruction on Au(001) directly influences the registry and packing of the adsorbed decanethiol molecules. Studies suggest that SAMs on Au(001) may exhibit different stability and saturation coverages compared to Au(111) acs.orgcore.ac.uk.

The detailed understanding of these formation principles and structural characteristics is crucial for tailoring the properties of 2-decanethiol SAMs for various applications in nanotechnology, surface science, and materials engineering.

Stability and Degradation Mechanisms of Decanethiol SAMs

The long-term performance and reliability of decanethiol SAMs are critically dependent on their stability under various environmental and thermal conditions. Understanding the degradation pathways is crucial for their application in devices.

Oxidative Degradation Pathways

Decanethiol SAMs on gold are susceptible to oxidative degradation, particularly under ambient conditions. The gold-thiolate (Au-S) bond is prone to oxidation, leading to the formation of oxidized sulfur species such as sulfinates and sulfonates. researchgate.net This oxidation process can be initiated by atmospheric oxygen, ozone, or ultraviolet light. researchgate.netosti.gov Research indicates that air-oxidized decanethiols can form different phases, such as the λ phase, which, while potentially more stable structurally due to the absence of the direct Au-S bond, signifies a degradation of the original SAM structure. acs.orgresearchgate.net The formation of decanesulfonates is a key indicator of this oxidative degradation pathway. researchgate.net While longer alkyl chains (e.g., >10 carbons) in alkanethiols tend to form more densely packed SAMs, which can offer some protection against oxygen penetration, they are not entirely immune to oxidation. researchgate.net

Structural Stability under Environmental Conditions

The structural integrity of decanethiol SAMs under ambient conditions is a significant consideration. While SAMs are generally stable, they are not considered "ultrarobust" and can exhibit dynamic behavior. acs.org Studies using time-resolved scanning tunneling microscopy (STM) have shown that non-oxidized decanethiol SAMs can undergo phase transitions between ordered (β) and disordered phases at room temperature. acs.orgutwente.nl In contrast, air-oxidized decanethiol phases (e.g., the λ phase) appear to be structurally more stable, with fewer dynamic events observed. researchgate.netutwente.nl This enhanced stability in the oxidized state is attributed to a higher diffusion barrier for the oxidized molecules compared to chemisorbed Au-decanethiol complexes. researchgate.net However, the presence of oxidized species signifies a departure from the intended SAM structure. acs.orgresearchgate.net

Thermal Stability Considerations

The thermal stability of decanethiol SAMs is influenced by factors such as chain length and the presence of an atmosphere. Studies on hexanethiol SAMs (a shorter chain analog) indicate that they remain stable up to approximately 340-373 K (67-100 °C) in ultra-high vacuum (UHV) conditions, with desorption occurring above these temperatures. core.ac.ukacs.org At higher temperatures, the S-Au bond can break, leading to desorption of thiols or atomic sulfur. core.ac.uk For decanethiol SAMs, a two-dimensional melting transition has been observed around 345 K (72 °C) in UHV, with significant desorption occurring above 400 K (127 °C). acs.org The presence of a capping layer can slightly increase the melting point. researchgate.net Thermal degradation in the presence of oxygen can lead to the formation of oxidized sulfur species and atomic sulfur on the surface, even at lower temperatures compared to inert atmospheres, indicating that oxygen accelerates thermal decomposition. conicet.gov.ar

Electronic and Interfacial Properties of Decanethiol SAMs

Decanethiol SAMs significantly influence the electronic and interfacial properties of the underlying substrate, making them valuable for molecular electronics and surface functionalization.

Modulation of Surface Work Function and Dipole Effects

The adsorption of decanethiol molecules onto gold surfaces leads to the formation of an interface dipole layer, which effectively modifies the surface work function (Φ) of the metal. acs.orgresearchgate.netaip.org The precise change in work function depends on the molecular orientation and packing. In dense, standing-up phases (like the φ phase), the terminal methyl groups create a surface dipole that typically lowers the work function of gold. aip.orgnih.govacs.org For instance, decanethiol SAMs have been reported to cause a work function decrease of approximately 1 to 1.2 eV on Au(111). aip.org Conversely, the "pillow effect" from lying-down molecules in lower-density phases can also contribute to work function modulation. acs.org Oxidized decanethiol (decanesulfonate) phases, such as the λ phase, show a different work function compared to their non-oxidized counterparts, indicating that the chemical state of the molecule impacts interfacial electronic properties. nih.govacs.org

Table 1: Work Function Modulation by Decanethiol SAMs on Gold

| SAM Type/Phase | Typical Work Function Change (ΔΦ) on Au | Primary Mechanism | Reference |

| Decanethiol (standing-up, φ phase) | ~ -1.0 to -1.2 eV | Surface dipole (terminal methyl groups) | aip.org |

| Decanethiol (lying-down, β phase) | Varied (contribution to dipole) | Pillow effect, molecular orientation | acs.org |

| Oxidized Decanethiol (λ phase) | Different from non-oxidized phases | Altered molecular structure and bonding | nih.govacs.org |

Note: Values are approximate and can vary based on experimental conditions and specific substrate preparation.

Advanced Characterization Techniques for Decanethiol Systems

Scanning Probe Microscopy for Nanoscale Structural and Electronic Probing

Atomic Force Microscopy (AFM) for Topographic and Frictional Characterization

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide detailed topographical information about thin films and self-assembled monolayers. In studies involving the functionalization of surfaces with thiols, including decanethiol, AFM has been utilized to monitor the formation and density of the resulting layers. While AFM can assess surface morphology and potentially reveal details about the ordering and uniformity of decanethiol films, the reviewed literature for this specific context did not provide detailed quantitative data on the topographic features (e.g., root-mean-square roughness) or frictional properties (e.g., friction coefficients) of 2-decanethiol films themselves. Its application in this area is primarily to verify the presence and coverage of the functionalizing layer on a substrate.

Electrochemical Techniques for Interfacial Behavior

Electrochemical methods are critical for understanding the interfacial behavior of decanethiol, particularly its effectiveness in applications such as corrosion inhibition. Techniques like Electrochemical Impedance Spectroscopy (EIS) and Linear Polarization Resistance (LPR) offer insights into film properties and corrosion protection mechanisms.

Electrochemical Impedance Spectroscopy (EIS) for Film Properties and Corrosion Inhibition

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate the properties of protective films and their efficacy in inhibiting corrosion. Studies have employed EIS to investigate carbon steel samples coated with decanethiol, analyzing the impedance spectra to understand the film's resistance and its contribution to corrosion protection. The analysis of impedance models helps in elucidating the electrical characteristics of the decanethiol layer, such as its barrier properties and charge transfer resistance at the metal-electrolyte interface. These analyses contribute to understanding how the decanethiol film modifies the electrochemical response of the substrate, thereby inhibiting corrosion processes. Decanethiol has demonstrated significant inhibition efficacy, with studies indicating it can protect steel samples effectively in corrosive environments.

Linear Polarization Resistance (LPR) in Corrosion Rate Determination

Linear Polarization Resistance (LPR) is a widely used electrochemical technique for quantifying the rate of corrosion. By measuring the polarization resistance, which is inversely proportional to the corrosion current density, LPR allows for the determination of corrosion rates in various environments. In the context of decanethiol as a corrosion inhibitor, LPR measurements have been employed to assess its protective performance on carbon steel immersed in electrolytes, such as saline solutions saturated with CO2.

Research has shown that decanethiol coatings significantly reduce the corrosion rate of carbon steel. For instance, in a comparative study, carbon steel without a decanethiol coating exhibited a corrosion rate of 3.8 mm/y, whereas carbon steel coated with decanethiol showed a substantially lower corrosion rate of 0.02 mm/y. This dramatic reduction highlights the effectiveness of decanethiol in providing a protective barrier against corrosive agents.

Table 1: Comparative Corrosion Rates of Carbon Steel with and without Decanethiol Coating

| Condition | Corrosion Rate (mm/y) |

| Carbon Steel without Decanethiol Coating | 3.8 |

| Carbon Steel with Decanethiol Coating | 0.02 |

Computational and Theoretical Investigations of Decanethiol

Quantum Chemical Calculations

Quantum chemical methods, primarily Density Functional Theory (DFT), have been instrumental in understanding the electronic structure, binding energies, and diffusion barriers associated with 2-decanethiol and its interactions with surfaces.

DFT calculations provide detailed insights into the energetics and atomic-level interactions of decanethiol molecules on metallic substrates like Au(111) and Au(001). These studies often focus on the differences between chemisorbed (thiolate) and physisorbed (oxidized) states, as well as the role of surface reconstructions and adatoms.

DFT calculations reveal that the diffusion barrier of physisorbed, oxidized decanethiol molecules on Au(111) is approximately 100 meV higher than that of chemisorbed decanethiol complexes on the same surface acs.orgutwente.nlresearchgate.netresearchgate.netutwente.nl. This difference in diffusion barriers contributes to the observed structural stability of oxidized decanethiol SAMs compared to their non-oxidized counterparts acs.orgutwente.nlresearchgate.net. Specifically, the activation barrier for diffusion from an hcp site to an fcc site for decanesulfonates (oxidized decanethiol) is reported as 189 meV, while the reverse transition is 159 meV utwente.nl. In contrast, for decanethiol on Au(001), the diffusion barrier between bridge sites is calculated to be 0.409 eV utwente.nl. Furthermore, DFT studies indicate that Au-thiolate (Au-SR) complexes, where a decanethiol molecule binds to a gold adatom, exhibit lower diffusion barriers compared to bare decanethiol molecules on Au(001) surfaces researchgate.netutwente.nl. These findings suggest that surface defects and adatom-molecule complexes significantly influence molecular mobility.

Table 1: Diffusion Barriers for Decanethiol on Gold Surfaces

| System/Condition | Diffusion Barrier (eV or meV) | Reference(s) |

| Physisorbed oxidized decanethiol on Au(111) vs. chemisorbed decanethiol on Au(111) | ~100 meV higher for oxidized | acs.orgutwente.nlresearchgate.netresearchgate.netutwente.nl |

| Decanesulfonate diffusion (hcp to fcc) on Au(111) | 189 meV | utwente.nl |

| Decanesulfonate diffusion (fcc to hcp) on Au(111) | 159 meV | utwente.nl |

| Decanethiol on Au(001) (bridge site to bridge site) | 0.409 eV | utwente.nl |

| Au-SR complex diffusion on Au(001) (unreconstructed) | Lower than bare decanethiol | researchgate.netutwente.nl |

The acidity of the thiol (-SH) group is a fundamental property influencing its behavior in solution and at interfaces. Theoretical methods, including quantum chemical calculations, are employed to predict pKa values, although specific values for this compound in isolation are not extensively detailed in the provided snippets. Generally, thiols are characterized as mildly acidic, with pKa values typically ranging from 6 to 11 acs.org, or more specifically around 10-11 nsf.gov. These values are crucial for understanding protonation/deprotonation states and their influence on adsorption and interfacial chemistry ua.es.

Molecular Simulation Approaches

Molecular simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo (MC) methods, are vital for exploring the dynamic behavior, adsorption configurations, and phase transitions of decanethiol SAMs.

MD simulations are used to investigate the dynamic behavior of decanethiol molecules on surfaces, providing insights into adsorption layers, molecular mobility, and structural rearrangements researchgate.netarxiv.org. These simulations often employ classical force fields to model interatomic and intermolecular interactions. For instance, MD simulations have been used to study the adsorption of decanethiol-coated gold nanoparticles at liquid-vapor interfaces, revealing details about ligand-solvent interactions and diffusion coefficients aip.org. Studies on decanethiol SAMs have employed force fields for chain-chain interactions and constraints for bond lengths and angles, simulating systems with specific coverages and temperatures arxiv.org. MD simulations also show that the degree of order and tilt angle of adsorbed alkanethiolates can change with surface charge, influencing desorption behavior researchgate.net.

MC simulations are employed to model the self-assembly processes and map out the phase diagrams of decanethiol SAMs. These simulations explore how temperature, coverage, and surface corrugation influence the formation of ordered and disordered phases aip.org. Simple molecular models, often featuring two interaction sites, are developed to mimic the behavior of alkanethiols on gold surfaces, capturing key interactions like headgroup-substrate and chain-chain interactions aip.org. MC simulations have been used to study the critical behavior of systems that polymerize into chains and undergo phase transitions, generating phase diagrams as a function of temperature and density arxiv.orgnih.gov. For decanethiol on Au(111), experimental data has informed the development of two-dimensional phase diagrams, identifying various phase transition temperatures and regimes, which serve as benchmarks for simulation studies researchgate.net. MC simulations are also utilized to understand the thermodynamics of adsorption and the formation of specific phases, such as the striped phase, by exploring different molecular configurations and their energetic stabilities aip.org.

Modeling of Interfacial Interactions and Adsorption Mechanisms

Large-scale simulations are employed to accurately account for the interplay between interfacial chemistry and interchain interactions, establishing that thiolates are thermodynamically favored over sulfur-paired chains acs.orgresearchgate.net. Investigations into adsorption mechanisms reveal that molecules can adsorb at different sites on the gold surface, such as on-top or bridge sites, with varying energetic preferences researchgate.netresearchgate.net. For example, a two-site model has been proposed to explain the formation of incoherent domains of alkanethiolate molecules at both top and fcc hollow sites on Au(111), suggesting that initial physisorption might occur at top sites before diffusion to more stable hollow sites, influenced by energy barriers arising from van der Waals interactions between adjacent molecules researchgate.net. DFT calculations also highlight the role of Au adatoms in mediating bonding and influencing diffusion, suggesting that Au-SR complexes are key diffusing species on Au(001) researchgate.netutwente.nl.

Thiol-Metal Binding Energy Landscapesacs.org

Computational studies have elucidated the energetic interactions between decanethiol and metal surfaces, providing critical data on binding energies and potential energy surfaces (PES). These investigations are fundamental to understanding the stability and behavior of self-assembled monolayers (SAMs).

Density Functional Theory (DFT) calculations are widely used to determine the binding energies of alkanethiols to metal surfaces acs.orgresearchgate.net. For decanethiol on gold surfaces, specifically Au(111), detailed analyses have been performed acs.orgmetu.edu.tr. DFT calculations have reported a total molecule-surface interaction energy of approximately -3.4 eV for decanethiolate on Au(111), which can be decomposed into a chemisorption contribution of about -2.2 eV and a physisorption contribution of -1.2 eV acs.org. Other DFT studies employing van der Waals (vdW)-corrected functionals, such as PBE+dDsC, have calculated adsorption energies for decanethiol in a striped phase on Au(111) to be in the range of -2.6 to -2.7 eV metu.edu.tr. These values highlight the strong interaction between the sulfur headgroup and the gold surface researchgate.netresearchgate.net.

The binding strength can vary depending on the metal substrate researchgate.netnih.gov. For decanethiol on an iron surface (Fe(110)), interaction energies suggest that decanethiol (DT) adsorbs more strongly than hexanethiol (HT) but less strongly than 11-mercaptoundecanoic acid (MDA) researchgate.net. The adsorption energy is also considered a key descriptor for the reductive desorption of thiols from gold substrates unlp.edu.ar. Furthermore, the potential energy surfaces (PES) governing the thiol-metal interaction have been investigated nih.gov. The corrugation of the PES can be modulated by externally applied electric fields, with negative fields decreasing corrugation and positive fields increasing it nih.gov. The dependence of the PES on the tilt angle of the adsorbate is particularly pronounced on Au(111) compared to other metals, indicating that the orientation plays a significant role in the binding energetics nih.gov.

Data Table 1: Computational Binding Energies of Decanethiol on Metal Surfaces

| Thiol Type | Metal Surface | Binding Energy (eV) | Computational Method | Reference |

| Decanethiol | Au(111) | -3.4 (total) | DFT | acs.org |

| Decanethiol | Au(111) | -2.2 (chemisorption) | DFT | acs.org |

| Decanethiol | Au(111) | -1.2 (physisorption) | DFT | acs.org |

| Decanethiol | Au(111) | ~ -2.6 to -2.7 | PBE+dDsC (vdW-DFT) | metu.edu.tr |

| Decanethiol | Fe(110) | -2.0 to -2.5 (est.) | DFT-D3 | researchgate.net |

Adsorption Configurations and Orientations on Substratesacs.orgacs.orgresearchgate.net

The arrangement and orientation of decanethiol molecules on metal surfaces are critical for the structure and properties of the resulting self-assembled monolayers (SAMs). Computational studies, primarily using DFT and ab initio molecular dynamics (AIMD), have revealed diverse configurations and orientations depending on the substrate and molecular state acs.orgacs.orgutwente.nlmpg.de.

On gold surfaces, particularly Au(111), decanethiol molecules typically adsorb via the sulfur atom, forming strong covalent-like bonds researchgate.netresearchgate.net. Various phases have been identified, including striped phases where molecules lie down, often oriented parallel to the surface, sometimes associated with the lifting of gold adatoms metu.edu.trconicet.gov.ar. The adsorption can lead to the lifting of the Au(111) herringbone reconstruction, resulting in a (1x1) surface structure aip.org. However, oxidized decanethiols (decanesulfonates) exhibit weaker interactions, forming more stable, physisorbed lamellae-like structures that leave the herringbone reconstruction intact acs.orgmpg.de.

On the Au(001) surface, computational studies have identified planar and striped phases, as well as disordered regions acs.orgutwente.nl. These phases can exhibit hexagonal symmetry acs.org. The specific adsorption sites investigated include atop, bridge, and hollow sites, with the sulfur atom typically binding to gold atoms nih.govutwente.nlaip.orgudayton.edu. For instance, on Au(001), two stable configurations for Au-SR complexes have been modeled, differing in the position of the decanethiol tail relative to the surface atoms utwente.nl. On iron surfaces like Fe(110), perpendicular adsorption geometries have been found to be more stable than other modes researchgate.net.

The orientation of the decanethiol chain is significantly influenced by factors such as tilt angle, interchain interactions, and substrate-adsorbate forces conicet.gov.arrsc.org. For longer chain alkanethiols like decanethiol, van der Waals interactions play a crucial role in determining the precise structural arrangements and stability of the SAM metu.edu.tr. Computational models have successfully reproduced experimental observations, including tilt angles and SAM thicknesses, by incorporating these interactions rsc.org. The dynamic behavior of SAMs, including phase transitions and molecular reorientations, has also been explored computationally, revealing that oxidized decanethiols are generally more structurally stable with fewer dynamic events compared to their non-oxidized counterparts mpg.de.

Data Table 2: Adsorption Configurations and Orientations of Decanethiol on Metal Surfaces

| Thiol Type | Substrate | Phase/Structure | Adsorption Site | Orientation | Key Feature | Reference |

| Decanethiol | Au(111) | Striped phase | Not specified | Parallel to surface | Lifts Au atom; strong interaction | metu.edu.trconicet.gov.ar |

| Decanethiol | Au(111) | Oxidized (decanesulfonate) | Not specified | Physisorbed | Structurally stable; weak interaction; herringbone intact | acs.orgmpg.de |

| Decanethiol | Au(111) | c(4x2) superstructure | Not specified | Various | Complex sulfur-gold interfacial properties | conicet.gov.ar |

| Decanethiol | Au(001) | Planar/Striped phases | Not specified | Various | Hexagonal symmetry, striped structures observed | acs.orgutwente.nl |

| Decanethiol | Fe(110) | Not specified | Not specified | Perpendicular | More stable than other modes | researchgate.net |

| Decanethiol | Au(111) | Various phases | Not specified | Various | Tilt angle influences stability | rsc.org |

Applications of Decanethiol in Advanced Materials and Nanoscience

Functionalization and Stabilization of Nanoparticles

2-Decanethiol plays a crucial role in the surface modification of nanoparticles, imparting stability, enabling their transfer between different phases, and influencing their assembly into more complex structures. The self-assembly of this compound on nanoparticle surfaces is a key process that allows for the fine-tuning of their properties for a wide range of applications.

Gold Nanoparticles: Surface Modification and Phase Transfer

While specific research on this compound with gold nanoparticles (AuNPs) is limited, the behavior of similar long-chain alkanethiols, such as 1-decanethiol (B86614) and dodecanethiol, provides significant insights into the expected interactions. Alkanethiols readily form self-assembled monolayers (SAMs) on the surface of gold nanoparticles. This process is driven by the strong covalent bond between the sulfur atom of the thiol and the gold surface atoms.

The formation of a this compound monolayer on AuNPs can significantly alter their properties. The hydrophobic alkyl chains of the this compound molecules create a protective layer that prevents the nanoparticles from aggregating, thus enhancing their colloidal stability in nonpolar solvents. This surface modification is also instrumental in the phase transfer of AuNPs. For instance, AuNPs synthesized in an aqueous phase can be transferred to an organic phase by introducing this compound. The thiol molecules displace the original hydrophilic ligands on the nanoparticle surface, rendering the nanoparticles hydrophobic and soluble in organic solvents. This phase transfer capability is critical for the integration of AuNPs into various polymer matrices and for their use in applications requiring non-aqueous environments.

Research on decanethiol-passivated gold nanoparticles has demonstrated their successful incorporation into cross-linked poly(dimethylsiloxane) (PDMS) films. The degree of cross-linking in the PDMS film was found to control the amount of incorporated AuNPs, with a lower cross-linker concentration leading to an enlarged free volume within the polymer matrix, which in turn allowed for a higher loading of the nanoparticles. researchgate.net The resulting AuNP-PDMS composite films exhibited a brown color due to the plasmon resonance of the monodispersed AuNPs. researchgate.net

Properties of Decanethiol-Functionalized Gold Nanoparticles

| Nanoparticle Type | Ligand | Average Core Diameter (nm) | Application | Reference |

|---|---|---|---|---|

| Gold Nanoparticles | Decanethiol | 2.2 | Incorporation into PDMS films | researchgate.net |

Silver Nanoparticles: Synthesis, Functionalization, and Applications

Similar to gold nanoparticles, silver nanoparticles (AgNPs) can be effectively functionalized with this compound. The thiol group of this compound forms a strong bond with the silver surface, leading to the formation of a stabilizing monolayer. This functionalization is crucial for controlling the size, shape, and stability of the AgNPs during and after their synthesis.

The synthesis of decanethiol-functionalized AgNPs often involves the reduction of a silver salt in the presence of the thiol. The this compound molecules act as a capping agent, controlling the growth of the nanoparticles and preventing their agglomeration. The resulting nanoparticles are typically soluble in nonpolar organic solvents due to the hydrophobic nature of the decanethiol's alkyl chain.

Decanethiol-functionalized silver nanoparticles have shown promise in biomedical applications. For example, they have been investigated for their leishmanicidal activity against different species of Leishmania. researchgate.net The lipid-like nature of the decanethiol coating is thought to facilitate the interaction of the nanoparticles with the parasite's membrane. researchgate.net

Commercially available decanethiol-functionalized silver nanoparticle solutions typically feature particle sizes in the range of 1-10 nm and are dispersed in solvents like hexane. americanelements.com These functionalized nanoparticles are utilized in various fields, including nanoelectronics, biosensors, and as antimicrobial agents in polymers and textiles. americanelements.com

Characteristics of Commercially Available Decanethiol-Functionalized Silver Nanoparticles

| Parameter | Value | Reference |

|---|---|---|

| Particle Size (90%) | 1-10 nm | americanelements.com |

| Concentration (w/v) in Hexane | 0.1 - 0.25% | americanelements.com |

Platinum Nanoparticles: Stabilization and Assembly

While much of the research on alkanethiol-stabilized platinum nanoparticles (PtNPs) has focused on dodecanethiol and octanethiol, a case study has demonstrated the use of decanethiol for the stabilization and controlled deposition of platinum nanoparticles. researchgate.netrsc.org In this study, 80 nm organically capped platinum nanoparticles were constructed using decanethiol as the stabilizing ligand. The deposition of these nanoparticles onto a silica (B1680970) substrate was controlled by varying the deposition technique. nih.gov

The general principle of stabilization involves the coordination of the thiol group to the platinum surface, which prevents the aggregation of the nanoparticles. The decanethiol ligands form a protective shell around the platinum core. The assembly of these stabilized nanoparticles on a substrate can be influenced by factors such as the solvent evaporation rate. For instance, a piezodropper system, which generates tiny droplets and allows for rapid solvent evaporation, can lead to a more controlled assembly of the nanoparticles into two-dimensional structures compared to drop-casting, where slower evaporation may allow for greater aggregation. nih.gov

Although detailed studies on the self-assembly of this compound on platinum surfaces are not as extensive as those on gold, it is expected that they would form ordered monolayers, similar to other long-chain alkanethiols. These monolayers can influence the catalytic activity and selectivity of the platinum nanoparticles by controlling access to the catalytically active platinum surface.

Deposition of Decanethiol-Stabilized Platinum Nanoparticles

| Deposition Technique | Solvent Evaporation Time | Resulting Assembly | Reference |

|---|---|---|---|

| Drop Casting | ~100 seconds | Aggregation over a wider area | nih.gov |

| Piezodropper System | Few seconds | Controlled 2D assembly (hundreds of nanometers wide) | nih.gov |

Superparamagnetic Iron Oxide Nanoparticles (SPION): In-situ Functionalization

An in-situ method for the functionalization of a decanethiol monolayer on thin silica-coated superparamagnetic iron oxide nanoparticles (SPIONs) has been reported. scientific.netresearchgate.net In this approach, the SPIONs are first coated with a thin layer of silica. The decanethiol is then introduced, and the alkane functional group of the decanethiol attaches to the silanol (B1196071) groups on the silica shell. scientific.netresearchgate.net This creates a stable, functionalized nanoparticle with a hydrophobic surface.

This in-situ functionalization is significant because it provides a method to modify the surface of SPIONs, which is crucial for their application in areas such as biomedical imaging and water treatment. scientific.netresearchgate.net The decanethiol monolayer can prevent the agglomeration of the SPIONs and provides a binding site for other molecules, allowing for further tailoring of the nanoparticle's properties for specific applications. The successful binding of decanethiol to the silica-coated SPIONs has been demonstrated through Fourier-transform infrared (FTIR) spectroscopy, which showed the characteristic peaks of decane (B31447). researchgate.net

Characterization of Decanethiol-Functionalized Silica-Coated SPIONs

| Characterization Technique | Observation | Inference | Reference |

|---|---|---|---|

| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of peaks at 2954, 2924, and 2853 cm⁻¹ | Successful binding of decanethiol to the silica-coated SPIONs | researchgate.net |

Quantum Dot Surface Chemistry and Related Nanostructures

The surface chemistry of quantum dots (QDs) is critical to their optical and electronic properties. While specific research on the use of this compound for the surface passivation of quantum dots is not extensively reported, the role of thiol-based ligands in general is well-established. Thiol-containing molecules can bind to the surface of quantum dots, passivating surface trap states that can otherwise quench their fluorescence. mdpi.comnih.gov

For instance, in the synthesis of cadmium sulfide (B99878) (CdS) quantum dots, dodecanethiol, a longer-chain alkanethiol, has been used as both a sulfur source and a capping ligand. nist.gov It is plausible that this compound could play a similar role in the synthesis and surface modification of various types of quantum dots. The decanethiol molecules would bind to the QD surface through the thiol group, with the alkyl chain providing a passivating layer that can improve the quantum yield and stability of the quantum dots. The hydrophobic nature of the decanethiol would also make the quantum dots soluble in nonpolar solvents, which is important for their incorporation into devices such as light-emitting diodes (LEDs) and solar cells.

Further research is needed to specifically investigate the effects of this compound on the surface chemistry and photophysical properties of different quantum dot systems.

Surface Engineering for Tailored Material Properties

Self-assembled monolayers (SAMs) of this compound on various substrates provide a powerful tool for surface engineering, allowing for the precise control of surface properties such as wettability, adhesion, and friction. When this compound molecules adsorb onto a surface like gold, they arrange themselves into a highly ordered, crystalline-like monolayer. researchgate.netnih.gov

The terminal methyl groups of the decanethiol molecules in the SAM create a low-energy, hydrophobic surface. The degree of hydrophobicity can be quantified by measuring the water contact angle. For a well-ordered decanethiol monolayer on a gold surface, the water contact angle is typically high, indicating a hydrophobic character.

The structure of the decanethiol SAM can be influenced by factors such as the temperature during monolayer formation and subsequent annealing. researchgate.net For example, forming the monolayer at higher temperatures can lead to larger, more well-ordered domains. researchgate.net Annealing a pre-formed monolayer can also induce structural transitions and the formation of different phases, such as striped phases, which have distinct molecular packing. nih.gov

By creating mixed monolayers with other thiols that have different terminal functional groups, the surface properties can be finely tuned. This allows for the creation of surfaces with specific chemical and physical properties for applications in biosensors, microelectronics, and as coatings to control biofouling. For example, the elastic and adhesive properties of alkanethiol SAMs on gold have been shown to be dependent on the chain length of the alkanethiol. robertfcook.org

Surface Properties of Alkanethiol Self-Assembled Monolayers on Gold

| Alkanethiol Chain Length (n) | Elastic Modulus (GPa) | Work of Adhesion (mJ/m²) | Reference |

|---|---|---|---|

| 18 | 1.0 | 82.8 | robertfcook.org |

| 5 | 0.15 | 168.3 | robertfcook.org |

Catalysis and Photocatalysis

The thiol group in this compound also imparts it with the ability to act as a ligand in various catalytic systems, influencing the activity and selectivity of chemical transformations.

Metalloporphyrins are a class of compounds that have garnered significant interest as catalysts, largely due to their biomimetic relationship with enzymes like cytochrome P450. nih.govmdpi.com These molecules can catalyze a wide range of oxidation reactions. nih.gov The catalytic activity of metalloporphyrins can be finely tuned by modifying the porphyrin macrocycle or by introducing axial ligands that coordinate to the central metal ion. iastate.edu

Thiols and thiolates can serve as such axial ligands, influencing the electronic structure of the metal center and participating directly in the catalytic cycle. nih.gov While specific studies detailing the use of this compound as a ligand in metalloporphyrin catalysis are limited, the general principles of thiol coordination to metalloporphyrins are well-established. The sulfur atom of the thiol can bind to the metal center, and this interaction can modulate the redox potential of the catalyst and the mechanism of the reaction. nih.gov For instance, in some systems, a thiolate ligand can act as a cooperative ligand, accepting a proton during a dehydrogenation reaction. nih.gov The ability to introduce and vary thiol ligands offers a powerful tool for designing metalloporphyrin catalysts with tailored reactivity and selectivity for specific applications. iastate.edu

Immobilizing catalysts on solid supports is a key strategy in heterogeneous catalysis, offering advantages such as ease of separation and catalyst recycling. Alkanethiols, including decanethiol, are instrumental in the development of such surface-bound catalytic systems, particularly those based on metal nanoparticles. mdpi.comunimi.it

Alkanethiolate-capped metal nanoparticles, such as those of palladium and platinum, have demonstrated high catalytic activity and selectivity in various organic reactions, including hydrogenations and isomerizations. mdpi.com The alkanethiol monolayer serves multiple roles: it stabilizes the nanoparticles, preventing their aggregation, and it modulates the electronic properties of the metal surface, which in turn influences the catalytic performance. mdpi.commdpi.com

The density and structure of the alkanethiolate capping layer can have a profound impact on the catalytic activity. researchgate.net A lower surface coverage of ligands can sometimes lead to higher catalytic activity by providing more accessible active sites on the nanoparticle surface. researchgate.net The choice of the alkanethiol, including its chain length and isomeric structure, can therefore be used to fine-tune the catalytic properties of the nanoparticle system. nih.gov The development of these well-defined, ligand-stabilized nanoparticle catalysts is a significant area of research aimed at creating highly efficient and selective catalytic materials. mdpi.com

Conclusion and Future Research Directions

Synthesis of Key Research Contributions

The foundational research on alkanethiols, particularly their self-assembly on gold surfaces, dates back to the pioneering work in the 1980s, establishing SAMs as a robust method for molecular-level surface engineering mdpi.comacs.org. This research demonstrated that organic molecules, specifically thiols, could spontaneously form densely packed, well-ordered monolayers through strong substrate-molecule and intermolecular interactions mdpi.comacs.org. Key contributions include:

Establishment of SAMs: The development of SAMs from alkanethiols on gold provided a facile and reproducible method to create functionalized surfaces with tailored chemical and physical properties acs.orgsigmaaldrich.comacs.orgethz.ch.

Understanding Molecular Ordering: Extensive studies, often employing techniques like Scanning Tunneling Microscopy (STM), have elucidated the molecular packing arrangements within SAMs, revealing ordered structures such as hexagonal lattices mdpi.comsigmaaldrich.commpg.deacs.orgacs.orgnih.govuprm.edu. The nature of the molecule-gold interface, including the deprotonation of thiols to thiolates and the formation of robust Au-thiolate bonds, has also been a significant area of investigation mdpi.comacs.orgacs.orgnih.govrsc.org.

Surface Functionalization: Alkanethiols like 2-decanethiol have been instrumental in functionalizing surfaces for diverse applications, including charge injection enhancement in electronic devices lookchem.comrsc.org, protective coatings lookchem.com, and the modification of nanoparticles nih.govingentaconnect.comamericanelements.compsu.eduscientific.netresearchgate.net.

Development of Analytical Techniques: The characterization of SAMs has driven advancements in surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Infrared Spectroscopy acs.orgsigmaaldrich.com.

Table 1: ESCA Composition Data for PEG4 Thiol Monolayers This table, adapted from research on thiol SAMs, illustrates how elemental analysis can reveal monolayer composition and potential impurities sigmaaldrich.com. While not specific to this compound, it highlights the precision required in SAM research.

| Sample Description | C (at.%) | O (at.%) | S (at.%) | Au (at.%) | Calculated C (at.%) | Calculated O (at.%) | Calculated S (at.%) |

| PEG4 thiol monolayer (pure) | 85.7 | 13.1 | 1.2 | 0.0 | 85.7 | 13.1 | 1.2 |

| PEG4 thiol monolayer with impurity | 83.1 | 12.6 | 4.3 | 0.0 | 83.1 | 12.6 | 4.3 |

| PEG4 thiol monolayer with higher impurity | 82.5 | 12.0 | 5.5 | 0.0 | 82.5 | 12.0 | 5.5 |

Note: Values in bold represent calculated atomic percentages based on solution mixture ratios. Data is rescaled without the gold signal for comparison.

Identified Research Gaps and Challenges

Despite significant progress, several challenges and research gaps persist in the field of alkanethiol SAMs, including those involving this compound:

Chemical Stability in Ambient Conditions: A major limitation is the chemical instability of conventional thiol SAMs when exposed to air, leading to oxidation and degradation, which hinders long-term device stability and practical applications rsc.orginnovations-report.com. Research into more robust SAMs is ongoing innovations-report.com.

Interface Complexity: The precise atomic-level structure and dynamics of the thiol-metal interface, particularly the role of adatoms and the exact bonding configurations, remain areas requiring deeper understanding acs.orgrsc.org.

Dynamic Behavior and Defect Control: The dynamic nature of SAMs, including molecular diffusion, phase transitions, and the formation and healing of vacancy islands, presents complexities in achieving perfectly ordered and stable monolayers mpg.deacs.org. Controlling these dynamic processes to minimize defects is crucial.

Contamination Sensitivity: The high sensitivity of SAM formation to trace contaminants in precursor molecules can lead to significant alterations in monolayer composition and structure, posing challenges for reproducibility and the development of highly reliable systems sigmaaldrich.com.

Specificity for this compound: While research on general alkanethiols is extensive, detailed studies focusing specifically on the unique properties and applications of this compound, as opposed to its isomer 1-decanethiol (B86614), may be less prevalent, suggesting an opportunity for more targeted investigations.

Prospective Research Avenues for this compound and Thiol-Based Materials

Future research directions aim to overcome current limitations and expand the utility of this compound and related thiol-based materials:

Enhanced SAM Stability: Developing novel molecular designs and synthetic strategies to create SAMs with significantly improved chemical and thermal stability, particularly in ambient environments, is a critical goal innovations-report.com.

Advanced Functionalization and Multicomponent Systems: Exploring new terminal functional groups on alkanethiols to impart stimuli-responsiveness, bioactivity, or specific electronic properties will broaden their application scope acs.orgmdpi.com. The use of binary or multicomponent SAMs to create chemical gradients and fine-tune surface properties offers further opportunities for combinatorial studies and complex interface design mdpi.comacs.orgsigmaaldrich.com.

Thiol-Ene and Thiol-Yne Chemistries: Expanding the application of "click" chemistries involving thiols, such as thiol-ene and thiol-yne reactions, for polymer synthesis and modification can lead to new classes of thiol-based materials with tunable properties and efficient fabrication routes rsc.orgusm.eduresearchgate.netresearchgate.net.

Nanoparticle and Surface Hybridization: Further research into the functionalization of various nanoparticles (e.g., gold, silver, iron oxide) with thiols for applications in catalysis, sensing, drug delivery, and advanced composites is a promising avenue nih.govingentaconnect.comamericanelements.compsu.eduscientific.netresearchgate.netresearchgate.net.

Biointerface and Biomedical Applications: Leveraging the biocompatibility and specific binding capabilities of thiol-modified surfaces for biosensing, biomolecule immobilization, and the development of advanced biomaterials and therapeutic delivery systems remains a rich area for exploration mdpi.comacs.orgacs.org.

Computational Modeling Integration: Continued integration of computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), will be crucial for predicting and understanding SAM formation, interface behavior, and material properties, thereby guiding experimental design mdpi.commpg.deacs.orgnih.gov.

Implications for Advanced Materials Design and Technological Innovation

The continued research into this compound and thiol-based materials has profound implications for technological innovation:

Precision Surface Engineering: SAMs provide an unprecedented level of control over surface properties at the molecular scale, enabling the design of materials with tailored wettability, adhesion, friction, and electronic characteristics for applications ranging from microelectronics to advanced coatings mdpi.comacs.orgsigmaaldrich.comacs.org.

Molecular Electronics and Spintronics: The ability of thiols to form ordered monolayers on conductive substrates makes them essential components for molecular electronics, facilitating charge injection and transport in devices like transistors and contributing to the development of new electronic functionalities mdpi.comethz.chlookchem.comrsc.org.

Nanotechnology and Nanofabrication: SAMs are critical tools for nanopatterning, nanofabrication, and creating ordered structures on nanoscale devices, underpinning advancements in areas such as nanosensors and nanoelectronic components mdpi.comacs.orgethz.chlookchem.comamericanelements.com.

Biotechnology and Healthcare: Functionalized thiol surfaces are vital for creating biointerfaces, developing biosensors, immobilizing biomolecules, and advancing drug delivery systems and diagnostic tools, bridging chemistry and biology mdpi.comacs.orgacs.orgnih.govingentaconnect.comamericanelements.compsu.eduscientific.netresearchgate.net.

Sustainable Materials: The integration of thiol chemistries with renewable resources, such as lignin, opens new pathways for designing environmentally friendly and sustainable materials, aligning with global efforts towards green chemistry rsc.orgresearchgate.net.

Corrosion Resistance: The protective film-forming capabilities of thiols like decanethiol offer solutions for mitigating corrosion in various industrial applications, extending the lifespan of metallic components ampp.org.

The ongoing exploration of this compound and the broader family of thiols promises to yield further breakthroughs in materials science, driving innovation across a multitude of technological sectors.

Compound Names Mentioned:

this compound

1-Decanethiol

Alkanethiols

Thiolates

Self-Assembled Monolayers (SAMs)

Gold (Au)

Silver (Ag)

Platinum (Pt)

Copper (Cu)

Palladium (Pd)

Mercury (Hg)

Silicon (Si)

Silicon oxide (SiO2)

Superparamagnetic iron oxide nanoparticles (SPION)

Gold nanoparticles (AuNPs)

Platinum nanoparticles (PtNPs)

Poly(ethylene glycol) alkanethiols (PEGn thiols)

Thioacetic acid (TAA)

Perfluorodecanethiol (PFDT)

Amide-containing alkanethiols (MEHA, MNPA)

Thiol-ene chemistry

Thiol-yne chemistry

Carbon steel

Q & A

Q. What are the established synthetic routes for 2-decanethiol, and how can researchers ensure reproducibility?

this compound is typically synthesized via thiol-ene reactions or nucleophilic substitution of decanol derivatives with thiourea followed by hydrolysis. To ensure reproducibility:

- Document reaction conditions (temperature, solvent purity, catalyst loading) in detail .

- Characterize intermediates (e.g., alkyl halides) via NMR or GC-MS to confirm structural integrity before proceeding .

- Report purity metrics (≥95% by GC) and purification methods (e.g., distillation under reduced pressure) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Identify thiol (-SH) proton signals (δ ~1.3–1.5 ppm) and alkyl chain resonances. Use deuterated solvents (e.g., CDCl₃) to avoid interference .

- FT-IR : Confirm S-H stretching (~2550 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

- GC-MS : Quantify purity and detect volatile byproducts (e.g., disulfides) .

Q. How should researchers handle this compound’s volatility and odor in laboratory settings?

- Storage : Use amber vials under nitrogen or argon to prevent oxidation. Store at 4°C .

- Ventilation : Work in fume hoods with activated carbon filters to mitigate odor and inhalation risks .

Advanced Research Questions

Q. How can computational models (e.g., QSPR, molecular dynamics) predict this compound’s physicochemical behavior?

- QSPR : Train models using descriptors like logP (octanol-water partition coefficient) and polar surface area to predict solubility or reactivity .

- Molecular Dynamics : Simulate self-assembly on metal surfaces (e.g., Au nanoparticles) to study monolayer formation kinetics. Validate with experimental AFM or XPS data .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Systematic Parameter Screening : Vary catalyst (e.g., BF₃ vs. H₂SO₄), solvent polarity, and reaction time to identify optimal conditions .

- Byproduct Analysis : Use LC-MS to detect disulfides or oxidized thiols, which may reduce yields. Compare with literature protocols for traceability .

Q. How can researchers design experiments to probe this compound’s role in interfacial chemistry (e.g., lubrication, catalysis)?

- Surface Plasmon Resonance (SPR) : Measure adsorption kinetics on metal substrates under controlled temperature/pH .

- Tribological Testing : Evaluate friction coefficients using ball-on-disk setups with varying thiol concentrations. Correlate with SEM imaging of wear tracks .

Q. What methodologies validate the stability of this compound in long-term storage or under extreme conditions?

- Accelerated Aging Studies : Expose samples to elevated temperatures (40–60°C) and monitor degradation via GC-MS.

- Oxidative Stability : Use O₂-sensitive probes or EPR spectroscopy to detect radical formation under UV light .

Data Analysis and Reporting

Q. How should researchers address discrepancies in spectral data across studies (e.g., shifted NMR peaks)?

- Reference Standards : Always include internal standards (e.g., TMS for NMR) and report solvent/temperature conditions .

- Collaborative Validation : Share raw data repositories (e.g., Zenodo) for peer benchmarking .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in biological assays?

- Nonlinear Regression : Fit data to Hill or logistic models to estimate EC₅₀ values. Use ANOVA to compare replicates .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points caused by thiol oxidation .

Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with ethical guidelines when studying this compound’s toxicity?

- Institutional Review : Submit protocols to ethics committees for hazard assessment (e.g., LD₅₀ testing in OECD guidelines) .

- Data Transparency : Publish negative results (e.g., failed synthesis attempts) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.